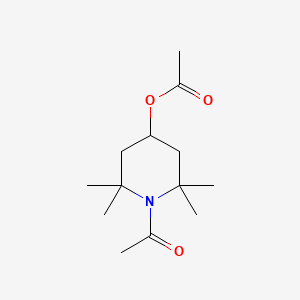
1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-2,2,6,6-tetramethyl-4-piperidinyl acetate, also known as APTMA, is a chemical compound used in scientific research. It is a derivative of piperidine and is commonly used as a stabilizer in various organic solvents. APTMA is a colorless liquid with a mild odor and is highly soluble in water.
Mecanismo De Acción
The mechanism of action of 1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl acetate is not fully understood. It is believed that this compound stabilizes organic solvents by forming hydrogen bonds with the solvent molecules. This compound also acts as a ligand in the synthesis of metal complexes, which can have various biological and catalytic activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported that this compound is non-toxic and has low acute toxicity. This compound has also been reported to have low skin and eye irritation potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl acetate has several advantages as a stabilizer for organic solvents. It is highly soluble in water and has a low toxicity. This compound is also relatively inexpensive and easy to synthesize. However, this compound has some limitations. It can only be used in polar solvents and is not effective in non-polar solvents. This compound can also interfere with some analytical techniques, such as NMR spectroscopy.
Direcciones Futuras
There are several future directions for the use of 1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl acetate in scientific research. This compound can be used in the preparation of new metal complexes with potential biological and catalytic activities. This compound can also be used in the synthesis of new polymers with specific properties. The use of this compound in the preparation of nanoparticles can also be explored further. Additionally, the toxicity and environmental impact of this compound should be studied to ensure its safe use in scientific research.
Conclusion
This compound is a chemical compound used in scientific research as a stabilizer for organic solvents and a ligand in the synthesis of metal complexes. It has several advantages, such as low toxicity and ease of synthesis, but also has limitations, such as its effectiveness in polar solvents only. The future directions for the use of this compound in scientific research include the preparation of new metal complexes, new polymers, and nanoparticles, as well as the study of its toxicity and environmental impact.
Métodos De Síntesis
The synthesis of 1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl acetate involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with acetic anhydride in the presence of a catalyst. The reaction yields this compound and acetic acid as byproducts. The purity of this compound can be improved by distillation and recrystallization.
Aplicaciones Científicas De Investigación
1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl acetate is widely used in scientific research as a stabilizer for various organic solvents. It is also used as a ligand in the synthesis of metal complexes. This compound has been used in the preparation of nanoparticles, which have potential applications in drug delivery, imaging, and sensing. This compound is also used in the synthesis of polymers, which have applications in the field of materials science.
Propiedades
IUPAC Name |
(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-9(15)14-12(3,4)7-11(17-10(2)16)8-13(14,5)6/h11H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGBDRJGBHLNFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(CC1(C)C)OC(=O)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(2-methoxyphenyl)urea](/img/structure/B5322905.png)
![N-[2-methyl-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5322916.png)

![methyl 4-(4-methyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B5322927.png)
![2-[(3-methylbenzyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B5322934.png)
![N~4~-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-N~2~,N~2~-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5322937.png)

![N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5322953.png)
![2-methyl-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]propanamide](/img/structure/B5322967.png)
![N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5322973.png)
![N-(3-acetylphenyl)-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B5322987.png)

![2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5322999.png)